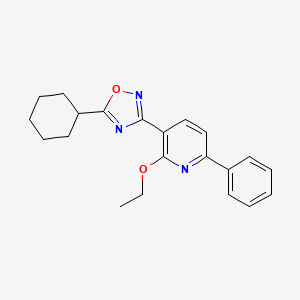![molecular formula C26H20BrNO5 B11574529 2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574529.png)
2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a benzyl group, a bromo-hydroxy-methoxyphenyl group, and a chromeno-pyrrole core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, typically starting with the preparation of the chromeno-pyrrole core. This can be achieved through a series of reactions including Friedel-Crafts acylation, followed by cyclization and functional group modifications.
Industrial production methods for this compound would likely involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromo group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other chromeno-pyrrole derivatives and indole derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its combination of a benzyl group, a bromo-hydroxy-methoxyphenyl group, and a chromeno-pyrrole core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C26H20BrNO5 |
|---|---|
Molecular Weight |
506.3 g/mol |
IUPAC Name |
2-benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H20BrNO5/c1-14-8-9-19-17(10-14)23(29)21-22(16-11-18(27)24(30)20(12-16)32-2)28(26(31)25(21)33-19)13-15-6-4-3-5-7-15/h3-12,22,30H,13H2,1-2H3 |
InChI Key |
BQFCTOWOSOXGKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CC=C4)C5=CC(=C(C(=C5)Br)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7-Difluoromethyl-5-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid isopropyl ester](/img/structure/B11574455.png)

![(4-Benzylpiperidin-1-yl){4-[(naphthalen-2-yloxy)methyl]phenyl}methanone](/img/structure/B11574459.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574472.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11574482.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11574490.png)
![2-[3-(Azepan-1-ylsulfonyl)phenyl]-6-chloroimidazo[1,2-a]pyridine](/img/structure/B11574494.png)
![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11574497.png)
![2-(4-Ethoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11574503.png)
![7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574506.png)
methanone](/img/structure/B11574509.png)
![[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B11574524.png)
![5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11574526.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11574539.png)
